molecular formula C20H19FN2O3 B6087217 (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol

(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol

Katalognummer B6087217
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: GFBPXDIIGLCYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol, also known as FLX-787 or Dynaxel, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

The exact mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood. However, it is believed that the drug acts on the calcium-activated potassium channels (KCa3.1) in muscle cells. By modulating the activity of these channels, (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue.
Biochemical and Physiological Effects:
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to have several biochemical and physiological effects in animal models of neuromuscular disorders. The drug can improve muscle function, reduce muscle fatigue, and increase muscle strength. (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can also improve neuromuscular transmission and reduce muscle inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is its ability to improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. This makes it a promising candidate for the treatment of these disorders in humans. However, there are also some limitations to using (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in lab experiments. The drug is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established. Additionally, the mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood, which makes it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol. One area of research could focus on further elucidating the mechanism of action of the drug. This could involve studying the effects of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol on the calcium-activated potassium channels in muscle cells. Another area of research could focus on optimizing the synthesis method of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol to improve yield and purity. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans, and the results of these trials will provide valuable information for future research. Finally, research could focus on developing new compounds based on the structure of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol that have improved pharmacological properties and efficacy.

Synthesemethoden

The synthesis of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazole with piperidine in the presence of a carbonyl reagent. The reaction yields (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol as the final product. The synthesis method has been optimized to produce high yields of pure product.

Wissenschaftliche Forschungsanwendungen

(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic effects in neuromuscular disorders such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and myasthenia gravis (MG). Preclinical studies have shown that (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. Clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans.

Eigenschaften

IUPAC Name

[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-5-3-4-13(10-15)19-22-17-11-14(7-8-18(17)26-19)20(25)23-9-2-1-6-16(23)12-24/h3-5,7-8,10-11,16,24H,1-2,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBPXDIIGLCYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.